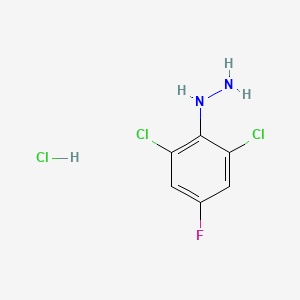

2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride

Vue d'ensemble

Description

“2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride” is a hydrazine derivative . It is used in the synthesis of pyrazolo[4,3-d]isoxazole derivatives and N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) hydrazines .

Synthesis Analysis

This compound reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one . It may also be used in the synthesis of following N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) hydrazines .Molecular Structure Analysis

The molecular formula of “this compound” is C7H5Cl2F3N2 . The molecular weight is 245.03 .Chemical Reactions Analysis

The compound is involved in reactions with ethyl acetoacetate to form 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one .Physical and Chemical Properties Analysis

The melting point of this compound is 58-60 °C . The molecular weight is 245.03 .Applications De Recherche Scientifique

Synthesis and Antitumor Activity

2,6-Dichloro-4-fluoro-phenylhydrazine hydrochloride serves as a precursor in the synthesis of various compounds with potential antitumor activities. For example, a study synthesized a series of 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety. These compounds exhibited moderate to excellent in vitro antitumor activity against a panel of sixty cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer. The compound with the designation 4d showed particularly promising antiproliferative activity (Bhat, Poojary, Prasad, Naik, & Holla, 2009).

Fluorescent Probe for Hydrazine Detection

Another research application involves the development of a fluorescent probe for detecting hydrazine (N2H4), a highly active alkali and strong reductant used in various industrial processes. This probe, synthesized using dicyanoisophorone as the fluorescent group and a 4-bromobutyryl moiety as the recognition site, exhibited low cytotoxicity, reasonable cell permeability, a large Stokes shift, and a low detection limit. It proves useful for quantitative determination in environmental water systems and fluorescence imaging in biological samples, showcasing the versatility of related compounds in sensing applications (Zhu et al., 2019).

Environmental and Biological Impacts

Studies on phenylhydrazine hydrochloride, a related compound, highlight the importance of understanding the environmental and biological impacts of such chemicals. For instance, phenylhydrazine hydrochloride induced dose-dependent embryo cytotoxicity in zebrafish, illustrating the potential hazards of improper disposal or accidental release into ecosystems. This underlines the significance of research into the safe handling and environmental fate of chemicals including 2,6-Dichloro-4-fluoro-phenylhydrazine hydrochloride (Rajagopal, Balasubramanian, & Kalyanaraman, 2019).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that it is a hydrazine derivative . Hydrazine derivatives are known to react with various compounds, leading to different products. For instance, 2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-fluoro-phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one .

Biochemical Pathways

It is used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives , suggesting that it may interact with biochemical pathways involving these compounds.

Action Environment

It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.

Propriétés

IUPAC Name |

(2,6-dichloro-4-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2FN2.ClH/c7-4-1-3(9)2-5(8)6(4)11-10;/h1-2,11H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBWNIHKINSIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NN)Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

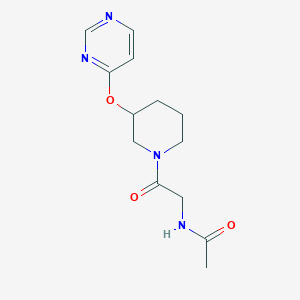

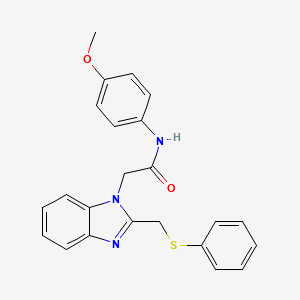

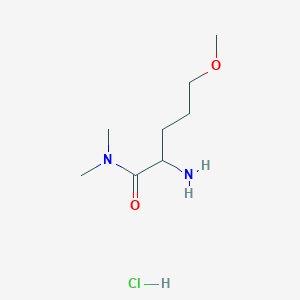

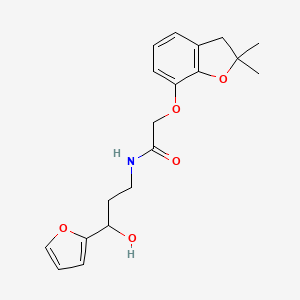

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2714787.png)

![7-Methoxyimidazo[1,2-a]pyrimidine](/img/structure/B2714788.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714791.png)

![1,1-Bis(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride](/img/structure/B2714793.png)

![(3Z)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714798.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714804.png)